molecular formula C7H2Br2N2O2 B13708832 2,6-Dibromo-4-nitrophenylisocyanide

2,6-Dibromo-4-nitrophenylisocyanide

Cat. No.: B13708832
M. Wt: 305.91 g/mol
InChI Key: MYDWENPCTHHGNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dibromo-4-nitrophenylisocyanide can be achieved through various methods. One notable method involves the use of bromide-bromate salts in an aqueous acidic medium. This green process is organic solvent-free and involves the reaction of 4-nitroaniline with bromide-bromate salts under ambient conditions . The product is then purified by filtration and washing with water. This method is not only efficient but also environmentally friendly, as the aqueous acidic filtrate can be recycled multiple times without loss of purity or yield .

Chemical Reactions Analysis

2,6-Dibromo-4-nitrophenylisocyanide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-4-nitrophenylisocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrophenylisocyanide involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules in proteomics research . The bromine atoms and nitro group also contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

2,6-Dibromo-4-nitrophenylisocyanide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, nitro, and isocyanide groups, which provide a versatile platform for various chemical reactions and research applications.

Properties

Molecular Formula

C7H2Br2N2O2

Molecular Weight

305.91 g/mol

IUPAC Name

1,3-dibromo-2-isocyano-5-nitrobenzene

InChI

InChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H

InChI Key

MYDWENPCTHHGNR-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

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